molecular formula C18H27N3O4S B2546344 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1235002-08-0

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2546344
CAS No.: 1235002-08-0
M. Wt: 381.49
InChI Key: OVRJQADNEVFDKS-UHFFFAOYSA-N
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Description

This urea derivative features a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a 4-methoxybenzyl substituent on the urea nitrogen. The 4-methoxybenzyl group contributes electron-donating effects, which may influence solubility and pharmacokinetics.

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-16-4-2-14(3-5-16)12-19-18(22)20-13-15-8-10-21(11-9-15)26(23,24)17-6-7-17/h2-5,15,17H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJQADNEVFDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-4-one Synthesis

The piperidine core is synthesized via a modified Mannich reaction , combining ethyl methyl ketone, benzaldehyde, and ammonium acetate in ethanol under reflux (80°C, 12 hr). This method yields piperidin-4-one with >85% purity after recrystallization.

Sulfonylation at the Piperidine Nitrogen

Cyclopropylsulfonyl chloride is reacted with piperidin-4-one in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature (RT) over 6 hr, yielding 1-cyclopropylsulfonyl-piperidin-4-one.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (piperidin-4-one : sulfonyl chloride)
  • Base : TEA (2.5 eq)
  • Solvent : DCM
  • Yield : 78–82%

Reductive Amination for Methylene Linker Installation

The ketone group in 1-cyclopropylsulfonyl-piperidin-4-one is reduced to a methylene-linked amine via reductive amination with ammonium acetate and sodium borohydride in methanol. The reaction is stirred at RT for 24 hr, achieving 90% conversion.

Key Parameters :

  • Reducing Agent : NaBH4 (3 eq)
  • Temperature : 25°C
  • Workup : Filtration through Celite, solvent evaporation, and column chromatography (SiO2, EtOAc/hexane).

Urea Bond Formation Methodologies

Reductive Amination Approach

The intermediate amine reacts with 4-methoxybenzyl isocyanate in tetrahydrofuran (THF) at 85°C for 6 hr, followed by sodium borohydride-mediated reduction. This one-pot method affords the urea derivative in 90% isolated yield.

Optimized Conditions :

Parameter Value
Solvent THF
Catalyst None
Temperature 85°C
Reaction Time 6 hr
Reducing Agent NaBH4 (2 eq)
Yield 90%

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from aryl urea synthesis, the piperidine intermediate is coupled with 4-methoxybenzylurea using Pd(OAc)2 and ligand L1 (3 mol%) in THF. The reaction achieves 99% conversion under the following conditions:

Reaction Protocol :

Component Quantity
Pd(OAc)2 1 mol%
Ligand L1 3 mol%
Base K3PO4 (1.4 eq)
Solvent THF (2 mL/mmol)
Temperature 85°C
Time 2 hr

This method avoids isocyanates, enhancing safety and scalability.

Quaternary Ammonium Salt-Mediated Synthesis

Based on patent literature, the sodium salt of N-chloropiperidin-4-carboxamide is treated with tetrabutylammonium bromide (TBAB) to form an addition salt. Subsequent reaction with 4-methoxybenzylamine in acetonitrile (ACN) at 60°C for 12 hr yields the urea derivative (75% yield).

Advantages :

  • Eliminates phosgene use.
  • Compatible with industrial-scale continuous flow reactors.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, gradient elution with EtOAc/hexane). High-performance liquid chromatography (HPLC) confirms >95% purity.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropyl), 3.78 (s, 3H, OCH3), 4.32 (d, 2H, CH2N).
  • MS (ESI+) : m/z 381.5 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Safety
Reductive Amination 90 95 Moderate Moderate
Pd-Catalyzed Coupling 99 97 High High
Quaternary Ammonium 75 90 High High

The Pd-catalyzed method offers superior yield and scalability but requires specialized ligands. The quaternary ammonium route is preferred for industrial applications due to its phosgene-free protocol.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented quaternary ammonium methods are adaptable to continuous flow systems, reducing reaction times by 40% and improving heat management.

Cost Analysis

  • Pd-Catalyzed Route : High ligand cost ($120/g) limits large-scale use.
  • Quaternary Ammonium Route : TBAB ($0.50/g) and ACN solvent enable cost-effective production at <$50/kg.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methoxybenzyl chloride, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity and influencing neurological functions.

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

    Modulation of Signaling Pathways: It may affect signaling pathways by interacting with key proteins, thereby influencing cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Modified Piperidinyl Ureas

Key Structural Variations and Implications:
Compound Name Sulfonyl Group Urea Substituent Notable Features
Target Compound Cyclopropylsulfonyl 4-Methoxybenzyl Increased lipophilicity due to cyclopropyl; methoxy enhances solubility
Compound 12 () Methanesulfonyl 4-Trifluoromethylphenyl Smaller sulfonyl group; electron-withdrawing CF₃ may reduce metabolic stability
Compound 13 () Butane-1-sulfonyl 4-Trifluoromethylphenyl Longer alkyl chain increases hydrophobicity; may reduce target affinity
  • Impact of Sulfonyl Groups :
    The cyclopropylsulfonyl group in the target compound provides a balance between steric hindrance and polarity compared to smaller (methane) or bulkier (butane) sulfonyl groups. This may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility .

  • Urea Substituent Effects :
    The 4-methoxybenzyl group in the target compound contrasts with the 4-trifluoromethylphenyl group in compounds 12 and 13. Methoxy’s electron-donating nature could improve cellular uptake compared to the electron-withdrawing CF₃ group, which is often used to enhance binding affinity but may limit solubility .

Piperidinyl Ureas with Alternative Functional Groups

Cyclopropane Carbonyl vs. Sulfonyl Modifications:
Compound Name Functional Group Urea Substituent Notable Features
Target Compound Cyclopropylsulfonyl 4-Methoxybenzyl Sulfonyl group enhances polarity and hydrogen-bonding capacity
Compound 23 () Cyclopropanecarbonyl 2-Oxaadamantyl Carbonyl group offers conformational flexibility; oxaadamantyl may improve CNS penetration
  • Functional Group Comparison: The sulfonyl group in the target compound is more polar and rigid than the carbonyl in compound 23. However, the oxaadamantyl group in compound 23 could enhance blood-brain barrier penetration, suggesting divergent therapeutic applications .

Piperidine-Containing Antimicrobial Synergists

Compound Name Core Structure Key Modifications Biological Activity
Target Compound Urea-linked piperidine Cyclopropylsulfonyl, 4-methoxybenzyl Potential enzyme inhibition (inferred from urea analogs)
DMPI () Indole-linked piperidine 2,3-Dimethylbenzyl MRSA synergism with carbapenems via efflux pump inhibition
CDFII () Indole-linked piperidine 2-Chlorophenyl, 2,3-dimethylbenzyl Enhanced activity against resistant strains via dual-target mechanisms
  • Structural vs. Functional Divergence : While the target compound shares a piperidine moiety with DMPI and CDFII, its urea linker and sulfonyl group differentiate its mechanism. Indole-based synergists likely target bacterial efflux pumps, whereas the target compound’s urea structure may inhibit enzymes like soluble epoxide hydrolases or kinases .

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